Methyl(4-methylhexan-2-yl)amine hydrochloride
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Overview
Description
Methyl(4-methylhexan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C8H20ClN. It is known for its stimulant properties and has been used in various applications, including dietary supplements and research chemicals . The compound is a derivative of 4-methylhexan-2-amine and is often found in the form of its hydrochloride salt to enhance its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-methylhexan-2-yl)amine hydrochloride typically involves the reaction of 4-methylhexan-2-one with hydroxylamine to form 4-methylhexan-2-one oxime. This intermediate is then reduced via catalytic hydrogenation to yield Methyl(4-methylhexan-2-yl)amine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl(4-methylhexan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
Methyl(4-methylhexan-2-yl)amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl(4-methylhexan-2-yl)amine hydrochloride involves its interaction with neurotransmitter transporters, particularly the serotonin transporter. By inhibiting the reuptake of serotonin, the compound increases the levels of this neurotransmitter in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects . The molecular targets and pathways involved include the serotonin transporter and related signaling pathways .
Comparison with Similar Compounds
Methyl(4-methylhexan-2-yl)amine hydrochloride is similar to other aliphatic amines such as:
- Tuaminoheptane
- Isometheptene
- 2-methylaminoheptane
- Propylhexedrine
Compared to these compounds, this compound is unique in its specific molecular structure, which imparts distinct pharmacological properties and applications .
Properties
Molecular Formula |
C8H20ClN |
---|---|
Molecular Weight |
165.70 g/mol |
IUPAC Name |
N,4-dimethylhexan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-5-7(2)6-8(3)9-4;/h7-9H,5-6H2,1-4H3;1H |
InChI Key |
QHDFIVRQQYNBAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)NC.Cl |
Origin of Product |
United States |
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